molecular formula C27H33NO6 B14050954 N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(6-(tert-butoxy)-6-oxohexyl)glycine

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(6-(tert-butoxy)-6-oxohexyl)glycine

Cat. No.: B14050954
M. Wt: 467.6 g/mol
InChI Key: RMXXRIQCBYRWAR-UHFFFAOYSA-N
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Description

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(6-(tert-butoxy)-6-oxohexyl)glycine is a synthetic organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions. The compound also contains a tert-butoxy group, which provides steric hindrance and stability to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(6-(tert-butoxy)-6-oxohexyl)glycine typically involves multiple steps:

    Protection of Glycine: The amino group of glycine is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting glycine with Fmoc chloride in the presence of a base such as triethylamine.

    Introduction of the Hexyl Chain: The protected glycine is then reacted with a hexyl chain containing a tert-butoxy group. This step involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial for efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the molecule, resulting in the formation of alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups such as the tert-butoxy group can be replaced with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic reagents such as alkoxides or amines can be used under appropriate conditions to achieve substitution.

Major Products:

    Oxidation: Oxidized derivatives of the fluorenylmethoxycarbonyl group.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Substituted derivatives with new functional groups replacing the tert-butoxy group.

Scientific Research Applications

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(6-(tert-butoxy)-6-oxohexyl)glycine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(6-(tert-butoxy)-6-oxohexyl)glycine involves its role as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl group protects the amino group of glycine, preventing unwanted side reactions during the synthesis process. The tert-butoxy group provides steric hindrance, enhancing the stability of the molecule. The compound interacts with various molecular targets and pathways, depending on its specific application in research or industry.

Comparison with Similar Compounds

    N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-glycine: Lacks the hexyl chain and tert-butoxy group, making it less sterically hindered.

    N-(tert-Butoxycarbonyl)-glycine: Contains a different protecting group (Boc) instead of Fmoc, offering different stability and reactivity.

    N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2-(tert-butoxy)-2-oxoethyl)glycine: Similar structure but with a shorter alkyl chain.

Uniqueness: N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(6-(tert-butoxy)-6-oxohexyl)glycine is unique due to the combination of the fluorenylmethoxycarbonyl protecting group and the hexyl chain with a tert-butoxy group. This combination provides both protection and steric hindrance, making it a valuable compound in peptide synthesis and other applications.

Properties

Molecular Formula

C27H33NO6

Molecular Weight

467.6 g/mol

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl-[6-[(2-methylpropan-2-yl)oxy]-6-oxohexyl]amino]acetic acid

InChI

InChI=1S/C27H33NO6/c1-27(2,3)34-25(31)15-5-4-10-16-28(17-24(29)30)26(32)33-18-23-21-13-8-6-11-19(21)20-12-7-9-14-22(20)23/h6-9,11-14,23H,4-5,10,15-18H2,1-3H3,(H,29,30)

InChI Key

RMXXRIQCBYRWAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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